molecular formula C14H19N5O2 B13913784 6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine

6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13913784
M. Wt: 289.33 g/mol
InChI Key: OXKYABWKKRDGJE-UHFFFAOYSA-N
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Description

6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine is a chemical compound with a complex structure that includes a triazine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route starts with the preparation of 2-(2-Isopropyl-4-methoxyphenoxy)acetonitrile, which is then subjected to further reactions to introduce the triazine ring and the diamine groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine compounds.

Scientific Research Applications

6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and phenoxy-substituted compounds, such as:

  • 2-(2-Isopropyl-4-methoxyphenoxy)acetonitrile
  • 5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

Uniqueness

What sets 6-((2-Isopropyl-4-methoxyphenoxy)methyl)-1,3,5-triazine-2,4-diamine apart from similar compounds is its unique combination of the triazine ring and the phenoxy group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

6-[(4-methoxy-2-propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H19N5O2/c1-8(2)10-6-9(20-3)4-5-11(10)21-7-12-17-13(15)19-14(16)18-12/h4-6,8H,7H2,1-3H3,(H4,15,16,17,18,19)

InChI Key

OXKYABWKKRDGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)OCC2=NC(=NC(=N2)N)N

Origin of Product

United States

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